![molecular formula C20H18FN3OS B2905978 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 450343-19-8](/img/structure/B2905978.png)
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques . Another approach involved the condensation of hydrazine hydrate with (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-methyllquinolin-2(1H)-one and (E)-3-(3-(substituted phenyl)acryloyl)-4-hydroxy-1-phenylquinolin-2(1H)-one .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . These compounds have been synthesized and tested against a variety of viruses, including influenza and Coxsackie B4 virus, showing promising inhibitory activities. The presence of the fluorophenyl group in the compound may contribute to its potential as an antiviral agent, warranting further investigation into its specific antiviral applications.
Antibacterial Activity
Research has indicated that triazolo[4,3-a]pyrazine derivatives, which are structurally related to the compound, possess antibacterial activities . These activities have been observed against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be a candidate for developing new antibacterial agents. The compound’s efficacy against specific bacterial strains and its potential in combating antibiotic resistance can be explored.
Anticancer Properties
Compounds with similar structural frameworks have shown biological activity against certain types of cancer cells. The fluorophenyl moiety, in particular, is often associated with anticancer properties. This suggests that the compound could be used in the synthesis of new anticancer drugs, with the possibility of targeting specific cancer cell lines.
Enzyme Inhibition
The compound’s structure implies potential activity as an enzyme inhibitor. For instance, derivatives of indole, which resemble the compound’s structure, have been used to inhibit histone deacetylase 3 (HDAC3) . This enzyme is involved in gene expression regulation and has been a target for cancer treatment. The compound could be investigated for its HDAC3 inhibition capabilities and therapeutic potential.
Neuroprotective Effects
Indole derivatives have been associated with neuroprotective effects, which could extend to the compound due to its structural similarity . These effects could be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, by protecting neuronal cells from damage.
Anti-inflammatory Properties
The compound’s framework suggests that it may possess anti-inflammatory properties. Indole derivatives have been known to exhibit such activities, which could be beneficial in treating chronic inflammatory diseases . Research into the compound’s specific anti-inflammatory mechanisms and its potential therapeutic applications would be valuable.
Metabolic Disease Treatment
Given the compound’s structural characteristics, it could be explored for its potential in treating metabolic diseases. For example, substituted pyrazoles have been identified as hepatoselective inhibitors for the treatment of hypercholesterolemia . The compound could be investigated for its efficacy in managing cholesterol levels and other metabolic parameters.
Plant Growth Regulation
Indole is a key component in plant hormones like indole-3-acetic acid, which is involved in plant growth regulation . The compound, with its indole-like structure, could be studied for its effects on plant growth and development, potentially leading to applications in agriculture.
Future Directions
Future research could involve further structural modifications to obtain the desired degradation activity . Additionally, similar compounds have shown potential anticancer activity, suggesting that “N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide” could be studied for potential anticancer properties .
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-7-13(2)9-14(8-12)20(25)22-19-17-10-26-11-18(17)23-24(19)16-5-3-15(21)4-6-16/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQENXNMFWXWSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2905896.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxoacetamide](/img/structure/B2905898.png)


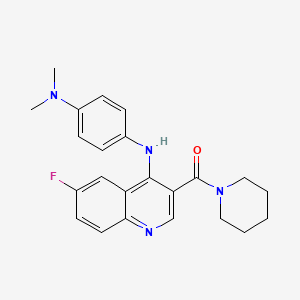
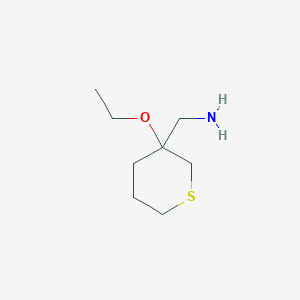
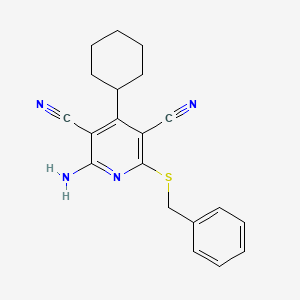
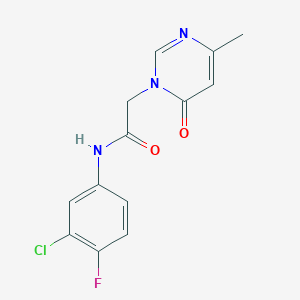
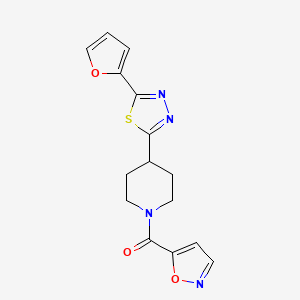
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-phenoxyhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2905912.png)
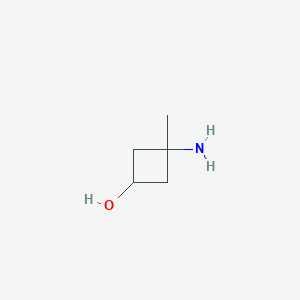
![3-fluoro-4-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2905915.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2905916.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2905918.png)